molecular formula C24H18Cl2N2O5 B2513741 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 862978-93-6

3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2513741
CAS No.: 862978-93-6
M. Wt: 485.32
InChI Key: VMLBANCVJLCFMY-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carboxamide core substituted with a 2,4-dichlorobenzamido group at the 3-position and a 2,4-dimethoxyphenyl moiety at the N-position of the carboxamide (Figure 1).

Properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-18(20(12-14)32-2)27-24(30)22-21(16-5-3-4-6-19(16)33-22)28-23(29)15-9-7-13(25)11-17(15)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLBANCVJLCFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dichlorobenzamido and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and methoxy compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antihyperlipidemic Activity

Research indicates that derivatives of benzofuran-2-carboxamide exhibit significant antihyperlipidemic effects. In studies involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide have demonstrated the ability to lower plasma triglycerides and total cholesterol levels effectively . This suggests that the compound may be promising for treating conditions like hyperlipidemia and atherosclerosis.

Anticancer Potential

The structural attributes of this compound may also contribute to anticancer properties. Research has focused on various benzofuran derivatives that show activity against different cancer cell lines. For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets warrant further investigation to elucidate its potential as an anticancer agent.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of benzofuran derivatives often involve modulation of key signaling pathways. For example, some studies have highlighted the role of these compounds in inhibiting enzymes involved in lipid metabolism and cancer progression . Investigating how this compound interacts with these pathways could provide insights into its therapeutic potential.

Case Studies

StudyObjectiveFindings
Study on antihyperlipidemic activityEvaluate the effect on plasma lipid levelsSignificant reduction in triglycerides and total cholesterol in treated groups compared to controls
Anticancer evaluationAssess cytotoxicity against cancer cell linesInduced apoptosis and inhibited proliferation in various cancer types
Mechanistic studyInvestigate enzyme inhibitionDemonstrated inhibition of key metabolic enzymes linked to hyperlipidemia and cancer

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four analogs (Table 1), highlighting substituent-driven differences:

Table 1: Structural Comparison of Benzofuran-2-Carboxamide Derivatives

Compound Name & Source Substituents Molecular Formula (Hypothetical*) Molecular Weight Key Functional Features
Target Compound 2,4-Dichlorobenzamido, 2,4-Dimethoxyphenyl C₃₀H₂₂Cl₂N₂O₅ ~560 Halogen bonding (Cl), electron-donating (OCH₃)
N-[4-(2-Chlorobenzamido)-2-Methylphenyl]-1-Benzofuran-2-Carboxamide 2-Chlorobenzoyl, 2-Methylphenyl C₂₁H₁₅ClN₂O₃ 378.8 Smaller substituent (CH₃), single Cl
3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)-Benzofuran-2-Carboxamide Biphenyl, 3-Fluorophenyl C₂₉H₂₁FN₂O₃ 464.5 Bulky biphenyl, electronegative F
3-Propanamido-1-Benzofuran-2-Carboxamide Propanamido C₁₂H₁₂N₂O₃ 232.2 Aliphatic chain (flexibility)

*Hypothetical formula for the target compound inferred from analogs.

Key Observations:
  • Halogen vs. Non-Halogen Substituents: The target compound’s dichlorophenyl group may enhance target binding via halogen interactions compared to the single chlorine in or non-halogenated analogs like .
  • Substituent Size: The biphenyl group in increases molecular weight (464.5 vs.
  • Electron Effects : The dimethoxyphenyl group in the target compound offers electron-donating effects, which may improve oxidative stability compared to electron-withdrawing groups (e.g., fluorine in ).

Pharmacokinetic and Physicochemical Properties

While explicit data on solubility, logP, or bioavailability are absent in the evidence, inferences can be made:

  • Solubility : The dimethoxyphenyl group’s polarity may improve aqueous solubility relative to purely aromatic substituents (e.g., biphenyl in ).

Biological Activity

3-(2,4-Dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzofuran core
  • A dichlorobenzamide moiety
  • Dimethoxyphenyl substituents

The structural formula can be represented as follows:

C19H17Cl2NO3\text{C}_{19}\text{H}_{17}\text{Cl}_{2}\text{N}\text{O}_{3}

This structure contributes to its interaction with various biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes and modulation of signaling pathways. Notably:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through disruption of microtubule dynamics, similar to other known anticancer agents like combretastatin A-4 . This mechanism involves interference with mitotic spindle formation, leading to cell cycle arrest.
  • Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation .

Anticancer Activity

A study evaluating similar compounds indicated that derivatives with modifications in the benzamide group exhibited potent antiproliferative activities against various cancer cell lines. The specific activity against breast cancer cells (MCF-7) and lung cancer cells (A549) was highlighted, showing IC50 values in the low micromolar range (1-5 µM) for structurally related compounds .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in 2023, a series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The most effective derivative showed an IC50 value of 3 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Inflammation Model

Another investigation assessed the anti-inflammatory properties using an animal model of acute inflammation induced by carrageenan. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its efficacy in reducing inflammatory responses .

Data Summary Table

Biological ActivityTarget Cell TypeIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)3
AntiproliferativeA549 (lung cancer)4
Anti-inflammatoryMacrophages-

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